(1-Benzylpiperidin-4-yl)urea
Overview
Description
(1-Benzylpiperidin-4-yl)urea: is a chemical compound with the molecular formula C₁₃H₁₉N₃O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include (1-benzylpiperidin-4-yl)urea, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets depending on their specific therapeutic applications .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways depending on their specific therapeutic applications .
Pharmacokinetics
A study on a series of novel piperidin-4-ol derivatives, which include this compound, revealed substantial improvements in pharmacokinetic parameters over previously reported 1-adamantylurea based inhibitors .
Result of Action
Piperidine derivatives have been shown to have various effects at the molecular and cellular level depending on their specific therapeutic applications .
Biochemical Analysis
Biochemical Properties
(1-Benzylpiperidin-4-yl)urea plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can lead to the inhibition of MAO activity, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, this compound has been shown to interact with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This interaction can result in the inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in the synaptic cleft.
Cellular Effects
This compound has been observed to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By interacting with these receptors, this compound can alter the downstream signaling pathways, leading to changes in gene expression and cellular responses. Furthermore, the compound has been found to impact cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes such as monoamine oxidase and acetylcholinesterase, leading to their inhibition . This inhibition results in altered levels of neurotransmitters and other signaling molecules, which can have downstream effects on cellular functions and processes. Additionally, this compound has been shown to interact with ion channels and transporters, further influencing cellular signaling and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling pathways and gene expression, leading to prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on neurotransmitter levels and cognitive function . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in cellular homeostasis . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of cytochrome P450 enzymes, which play a key role in the metabolism of xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been found to be actively transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression . Additionally, this compound has been found to associate with mitochondria, potentially influencing mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperidin-4-yl)urea typically involves the reaction of 1-benzylpiperidine with isocyanates or carbamoyl chlorides. One common method is the reaction of 1-benzylpiperidine with phenyl isocyanate under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1-Benzylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: In chemistry, (1-Benzylpiperidin-4-yl)urea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance its biological activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound shares a similar piperidine core but has different functional groups, leading to distinct properties and applications.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: Another related compound with a piperidine ring, used in pharmaceutical research.
Uniqueness: (1-Benzylpiperidin-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDDXCCTAQTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574610 | |
Record name | N-(1-Benzylpiperidin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-35-7 | |
Record name | N-(1-Benzylpiperidin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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